molecular formula C16H26BrFN2OSi B1529104 1-(3-Bromo-5-fluorophenyl)-4-((tert-butyldimethylsilyl)oxy)piperazine CAS No. 1704069-66-8

1-(3-Bromo-5-fluorophenyl)-4-((tert-butyldimethylsilyl)oxy)piperazine

Cat. No.: B1529104
CAS No.: 1704069-66-8
M. Wt: 389.38 g/mol
InChI Key: KRBOLIRSBYPCNW-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-fluorophenyl)-4-((tert-butyldimethylsilyl)oxy)piperazine is a chemical compound characterized by its bromo and fluoro-substituted phenyl group attached to a piperazine ring, which is further modified with a tert-butyldimethylsilyl (TBDMS) protecting group

Synthetic Routes and Reaction Conditions:

  • Bromination and Fluorination: The synthesis begins with the bromination and fluorination of phenyl compounds to introduce the bromo and fluoro groups at the 3 and 5 positions, respectively.

  • Piperazine Formation: The bromo-fluoro phenyl compound is then reacted with piperazine to form the piperazine ring.

  • TBDMS Protection: The hydroxyl group on the piperazine ring is protected using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole.

Industrial Production Methods: Industrial production involves scaling up the above synthetic routes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and safety.

Types of Reactions:

  • Reduction: Reduction reactions can be performed to remove the bromo or fluoro groups.

  • Substitution: Substitution reactions are common, where the bromo or fluoro groups are replaced by other substituents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophiles like sodium azide (NaN3) are employed for substitution reactions.

Major Products Formed:

  • Oxidation Products: Hydroxylated derivatives.

  • Reduction Products: Dehalogenated derivatives.

  • Substitution Products: Azides or other nucleophilic substitution products.

Scientific Research Applications

  • Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It serves as a probe in biological studies to understand the interaction of bromo-fluoro phenyl groups with biological targets.

  • Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The bromo and fluoro groups enhance binding affinity and specificity, while the piperazine ring provides structural stability. The TBDMS group protects the hydroxyl functionality, allowing for selective reactions.

Comparison with Similar Compounds

  • 1-(3-Bromo-5-fluorophenyl)piperazine: Lacks the TBDMS protecting group.

  • 1-(3-Bromo-5-fluorophenyl)ethanol: Contains an alcohol group instead of piperazine.

  • 1-(3-Bromo-5-fluorophenyl)pyrrolidine: Features a pyrrolidine ring instead of piperazine.

Uniqueness: 1-(3-Bromo-5-fluorophenyl)-4-((tert-butyldimethylsilyl)oxy)piperazine is unique due to its combination of bromo-fluoro substitution on the phenyl ring, the presence of the piperazine ring, and the TBDMS protecting group. This combination provides enhanced chemical stability and reactivity, making it a valuable compound in various applications.

Properties

IUPAC Name

[4-(3-bromo-5-fluorophenyl)piperazin-1-yl]oxy-tert-butyl-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26BrFN2OSi/c1-16(2,3)22(4,5)21-20-8-6-19(7-9-20)15-11-13(17)10-14(18)12-15/h10-12H,6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRBOLIRSBYPCNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)ON1CCN(CC1)C2=CC(=CC(=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26BrFN2OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3-Bromo-5-fluorophenyl)-4-((tert-butyldimethylsilyl)oxy)piperazine
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1-(3-Bromo-5-fluorophenyl)-4-((tert-butyldimethylsilyl)oxy)piperazine
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1-(3-Bromo-5-fluorophenyl)-4-((tert-butyldimethylsilyl)oxy)piperazine
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1-(3-Bromo-5-fluorophenyl)-4-((tert-butyldimethylsilyl)oxy)piperazine
Reactant of Route 5
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1-(3-Bromo-5-fluorophenyl)-4-((tert-butyldimethylsilyl)oxy)piperazine
Reactant of Route 6
1-(3-Bromo-5-fluorophenyl)-4-((tert-butyldimethylsilyl)oxy)piperazine

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